molecular formula C9H13NO5 B8211237 1-Boc-2-oxo-azetidine-3-carboxylic acid

1-Boc-2-oxo-azetidine-3-carboxylic acid

Cat. No.: B8211237
M. Wt: 215.20 g/mol
InChI Key: RAFPPTCCCBDDOC-UHFFFAOYSA-N
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Description

1-Boc-2-oxo-azetidine-3-carboxylic acid is a compound with the molecular formula C9H13NO5 and a molecular weight of 215.2 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxo group at the second position, and a carboxylic acid group at the third position of the azetidine ring. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-2-oxo-azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring.

    Oxidation to Form the Oxo Group:

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Boc-2-oxo-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the oxo group can yield a hydroxyl derivative .

Mechanism of Action

The mechanism of action of 1-Boc-2-oxo-azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can interact with the enzyme’s active site . The oxo group and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with the enzyme, enhancing the binding affinity .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-9(2,3)15-8(14)10-4-5(6(10)11)7(12)13/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFPPTCCCBDDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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